Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
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Overview
Description
Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a sulfanyl group, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate involves multiple steps, including the introduction of the sulfanyl group and the formation of the sulfate ester. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfate group, potentially converting it to a hydroxyl group.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of sulfate to hydroxyl groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s multiple hydroxyl groups and sulfanyl group make it a potential candidate for studying enzyme interactions and metabolic pathways. It may also serve as a probe for investigating cellular processes involving sulfur-containing compounds.
Medicine
In medicine, the compound’s potential bioactivity could be explored for therapeutic applications. Its ability to undergo various chemical reactions may allow for the development of novel drugs or diagnostic agents.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, pharmaceuticals, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These interactions can lead to the modulation of enzymatic activity, alteration of metabolic pathways, and changes in cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-[(methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylate
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4,6-dihydroxy-7,12,16-trimethyl-15-(4,5,6-trihydroxy-6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylate
Uniqueness
Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate is unique due to its combination of multiple hydroxyl groups, a sulfanyl group, and a sulfate group. This combination provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H20KNO9S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
QCWTWIUVGNZTPK-UHFFFAOYSA-M |
Canonical SMILES |
CSC=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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